molecular formula C13H16O3S B7995406 Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate

Cat. No.: B7995406
M. Wt: 252.33 g/mol
InChI Key: LXAVHLGIYXMBGP-UHFFFAOYSA-N
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Description

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of an ethyl ester group, a thioether linkage, and a ketone functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-isopropylthiophenol in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether and ketone groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate can be compared with other thioesters and ketones:

    Similar Compounds: Ethyl 2-oxoacetate, 3-isopropylthiophenol, ethyl thioacetate.

This compound’s distinct structural features and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(3-propan-2-ylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-4-16-12(14)13(15)17-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVHLGIYXMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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